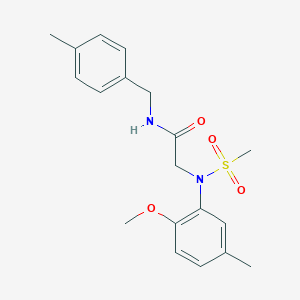![molecular formula C20H23N3O3S B3937218 N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B3937218.png)
N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide
Descripción general
Descripción
N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide, also known as PAC-1, is a small molecule that has been studied for its potential as an anti-cancer agent. PAC-1 is a pro-drug that is activated by the enzyme procaspase-3, which is overexpressed in many cancer cells. Once activated, PAC-1 induces apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide induces apoptosis in cancer cells by activating procaspase-3, which is overexpressed in many cancer cells. Once activated, procaspase-3 cleaves N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide to form a reactive intermediate that binds to and activates caspase-3, a key enzyme in the apoptotic pathway. Caspase-3 then cleaves various cellular proteins, leading to cell death.
Biochemical and Physiological Effects:
N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been shown to have various biochemical and physiological effects in cells. In cancer cells, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide induces apoptosis and inhibits cell proliferation. In neurons, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide protects against cell death and promotes neurite outgrowth. N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and ion transport.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide in lab experiments is its specificity for procaspase-3, which is overexpressed in many cancer cells. This allows for targeted induction of apoptosis in cancer cells. Another advantage is its small size, which allows it to penetrate cell membranes and reach intracellular targets. One limitation of using N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Direcciones Futuras
There are several future directions for the study of N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide. One direction is the development of more potent and soluble analogs of N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide for use in cancer therapy. Another direction is the investigation of the role of N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide in other diseases, such as neurodegenerative diseases. Additionally, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide could be used as a tool compound to identify new targets for drug development in various fields of research.
Aplicaciones Científicas De Investigación
N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been studied in various scientific research applications, including cancer research, neurodegenerative disease research, and drug discovery research. In cancer research, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been shown to induce apoptosis in cancer cells, including those that are resistant to chemotherapy. In neurodegenerative disease research, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been shown to protect neurons from cell death. In drug discovery research, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been used as a tool compound to identify potential targets for drug development.
Propiedades
IUPAC Name |
N-[[4-(propanoylamino)phenyl]carbamothioyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-3-13-26-17-11-5-14(6-12-17)19(25)23-20(27)22-16-9-7-15(8-10-16)21-18(24)4-2/h5-12H,3-4,13H2,1-2H3,(H,21,24)(H2,22,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBFHSGRYDZJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(propanoylamino)phenyl]carbamothioyl}-4-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[3-(1-naphthyloxy)propoxy]quinoline](/img/structure/B3937137.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2,5-dimethoxyphenyl)ethanone hydrochloride](/img/structure/B3937143.png)
![1-methoxy-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzene](/img/structure/B3937151.png)
![3-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937158.png)

![N-[2-(benzylthio)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3937163.png)
![1-chloro-3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3937182.png)
![methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3937188.png)
![N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide](/img/structure/B3937192.png)
![4-{[4-(diethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937204.png)
![N-[2-(benzylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3937206.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B3937209.png)

![1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B3937232.png)